molecular formula C15H22N2O B6332412 1-(2-Methylpiperazin-1-yl)-2-phenylbutan-1-one CAS No. 1240565-54-1

1-(2-Methylpiperazin-1-yl)-2-phenylbutan-1-one

Cat. No.: B6332412
CAS No.: 1240565-54-1
M. Wt: 246.35 g/mol
InChI Key: OSAXFPZZSDMGBO-UHFFFAOYSA-N
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Description

1-(2-Methylpiperazin-1-yl)-2-phenylbutan-1-one is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a piperazine ring substituted with a methyl group and a phenylbutanone moiety.

Mechanism of Action

Target of Action

It is suggested that this compound has an opioid mechanism of action and similarity to drugs such as isotonitazene . Opioid receptors are a group of inhibitory G protein-coupled receptors with opioids as ligands.

Mode of Action

Given its opioid-like properties, it may interact with opioid receptors, leading to a decrease in the perception of pain . This interaction typically results in the inhibition of adenylate cyclase, decreasing intracellular cAMP, leading to a reduction in the release of neurotransmitters.

Biochemical Pathways

They can inhibit the release of substance P, glutamate, and other neurotransmitters involved in pain transmission from the peripheral to the central nervous system .

Result of Action

Given its opioid-like properties, it likely results in analgesia, or pain relief . At the cellular level, it may decrease neuronal excitability and inhibit neurotransmitter release, leading to a decrease in pain signal transmission.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-methyl AP-237. Factors such as pH levels, temperature, and the presence of other substances can affect its stability and activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methylpiperazin-1-yl)-2-phenylbutan-1-one can be achieved through various synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction typically occurs in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and yields protected piperazines . Another approach involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions, leading to the formation of chiral piperazines .

Industrial Production Methods

Industrial production of piperazine derivatives often involves large-scale synthesis using similar reaction conditions as described above. The choice of reagents and reaction conditions may vary depending on the desired yield and purity of the final product. The use of palladium-catalyzed cyclization reactions and visible-light-promoted decarboxylative annulation protocols are also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1-(2-Methylpiperazin-1-yl)-2-phenylbutan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of secondary amines.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and aryl halides under basic conditions.

Major Products Formed

The major products formed from these reactions include N-oxides, secondary amines, and various substituted piperazine derivatives.

Scientific Research Applications

1-(2-Methylpiperazin-1-yl)-2-phenylbutan-1-one has several scientific research applications, including:

Comparison with Similar Compounds

1-(2-Methylpiperazin-1-yl)-2-phenylbutan-1-one can be compared with other similar compounds, such as:

These compounds share structural similarities but may differ in their specific biological activities and therapeutic applications. The uniqueness of this compound lies in its specific substitution pattern and the resulting biological properties.

Properties

IUPAC Name

1-(2-methylpiperazin-1-yl)-2-phenylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O/c1-3-14(13-7-5-4-6-8-13)15(18)17-10-9-16-11-12(17)2/h4-8,12,14,16H,3,9-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSAXFPZZSDMGBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)N2CCNCC2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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